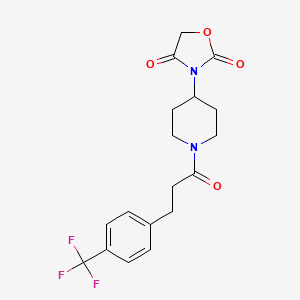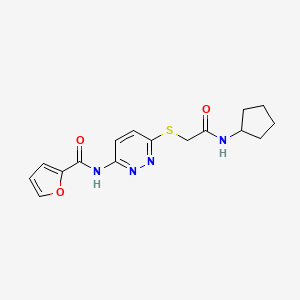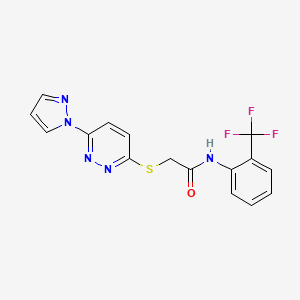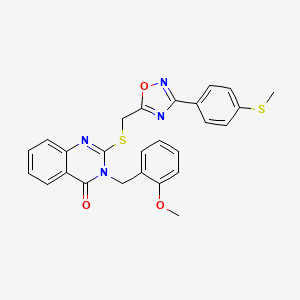
5-Chloro-3,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Research: Inhibitors of Mutant Pathways
5-Chloro-3,3-dimethylindolin-2-one derivatives have been studied for their potential as potent inhibitors of mutant EGFR/BRAF pathways . These pathways are often over-activated in several malignancies, making them crucial targets for anticancer drugs. The derivatives exhibit significant antiproliferative activity, suggesting their use in developing new cancer therapies.
Antiviral Agents: SARS-CoV-2 Inhibition
Derivatives of 5-Chloro-3,3-dimethylindolin-2-one have shown promise as broad-spectrum antiviral agents . They can selectively interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is essential for the virus’s cellular entry. This indicates potential applications in creating therapies against multiple SARS-CoV-2 variants.
Alzheimer’s Disease: AChE Inhibition
Compounds incorporating the 5-Chloro-3,3-dimethylindolin-2-one moiety have been designed as acetylcholine esterase (AChE) inhibitors . This is based on the structural feature of donepezil, a known AChE inhibitor used to treat Alzheimer’s disease, suggesting a role in the development of treatments for neurodegenerative diseases.
Material Science: Ligand Synthesis
In material science, 5-Chloro-3,3-dimethylindolin-2-one is used as a precursor for synthesizing various ligands . These ligands can be employed in coordination chemistry, contributing to the development of new materials with specific properties.
Environmental Science: Chemical Prototypes
The compound’s derivatives serve as chemical prototypes with environmental applications . They are important in developing new therapies that can act on existing and emerging environmental contaminants, including viruses.
Analytical Chemistry: Chemical Characterization
In analytical chemistry, 5-Chloro-3,3-dimethylindolin-2-one is utilized for chemical characterization and screening against various biochemical targets . Its derivatives’ spectral analyses help in understanding the compound’s structure and reactivity.
Industrial Applications: Chemical Synthesis
Industrially, 5-Chloro-3,3-dimethylindolin-2-one is involved in chemical synthesis processes . It is used to create compounds that have applications ranging from research chemicals to potential therapeutic agents.
Pharmacology: Drug Development
Finally, in pharmacology, this compound is explored for its role in drug development . Its derivatives are tested for various biological activities, including cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.
Mecanismo De Acción
Biochemical Pathways
Indolin-2-one derivatives have been studied for their potential as acetylcholine esterase (ache) inhibitors . AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter, and inhibitors of this enzyme have been used in the treatment of Alzheimer’s disease .
Result of Action
Some indolin-2-one derivatives have shown potential cytotoxic activity against human cancer cell lines , suggesting that 5-Chloro-3,3-dimethylindolin-2-one may have similar effects.
Propiedades
IUPAC Name |
5-chloro-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUFOCFQMEIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,3-dimethylindolin-2-one | |
CAS RN |
74492-46-9 |
Source


|
| Record name | 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)



![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)